3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of acid or base catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s pharmacological properties .
Scientific Research Applications
3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and have been studied for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines:
Uniqueness
3-Methyl-5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O4S/c1-22-14-11-13(3-4-15(14)29-18(22)26)30(27,28)24-8-2-7-23(9-10-24)17-6-5-16-20-19-12-25(16)21-17/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBFEYFSXHOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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